4-Desmethyl-3-methyl Celecoxib-d4

Description

BenchChem offers high-quality 4-Desmethyl-3-methyl Celecoxib-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desmethyl-3-methyl Celecoxib-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

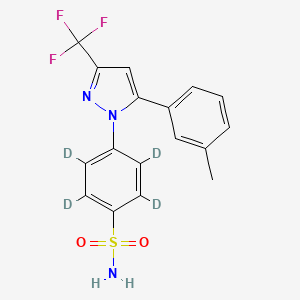

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPOTMPKLOUHZ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Desmethyl-3-methyl Celecoxib-d4

The following technical guide details the structural characterization, synthesis logic, and analytical application of 4-Desmethyl-3-methyl Celecoxib-d4 , a critical stable isotope-labeled internal standard used in the pharmaceutical development of Celecoxib.

Executive Summary

4-Desmethyl-3-methyl Celecoxib-d4 is a deuterated regioisomer of the selective COX-2 inhibitor Celecoxib. It serves as a specialized Internal Standard (IS) for the quantification of Celecoxib Impurity A (European Pharmacopoeia) / Related Compound A (USP) using LC-MS/MS.

Unlike the parent drug Celecoxib, which possesses a p-tolyl moiety (4-methylphenyl), this compound features an m-tolyl moiety (3-methylphenyl). The inclusion of four deuterium atoms (

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

| Parameter | Detail |

| Chemical Name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 |

| Common Name | 4-Desmethyl-3-methyl Celecoxib-d4 |

| Synonyms | Celecoxib Impurity A-d4; meta-Celecoxib-d4 |

| CAS Number | 1346604-72-5 (Labeled); 170570-01-1 (Unlabeled Parent) |

| Molecular Formula | |

| Molecular Weight | 385.40 g/mol (Labeled); 381.37 g/mol (Unlabeled) |

| Isotopic Purity | Typically |

Structural Visualization

The following diagram contrasts the structure of Celecoxib (Therapeutic), the Impurity A (Target Analyte), and the d4-Internal Standard.

Figure 1: Structural relationship between Celecoxib, its meta-isomer impurity, and the deuterated internal standard.[1]

Synthesis & Isotopic Incorporation Logic

The synthesis of 4-Desmethyl-3-methyl Celecoxib-d4 follows a convergent pyrazole synthesis pathway. The causality behind using a deuterated hydrazine precursor is to ensure the isotopic label is located on the metabolically stable benzenesulfonamide ring, preventing deuterium loss during metabolic studies or fragmentation in MS source.

Retrosynthetic Analysis

-

Ring Closure: The pyrazole core is formed by condensing a hydrazine with a 1,3-diketone.

-

Regio-control: The use of 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione dictates the meta-tolyl structure.

-

Label Introduction: The use of 4-hydrazinobenzenesulfonamide-d4 introduces the stable isotope tag.

Figure 2: Convergent synthesis pathway ensuring specific regio-isomerism and stable isotopic labeling.

Analytical Application: Impurity Profiling

Differentiation between Celecoxib and its meta-isomer (Impurity A) is a critical quality attribute (CQA) because they are isobaric (same mass, different structure). However, the d4-labeled standard allows for precise quantification of the impurity even in complex matrices.

LC-MS/MS Quantification Protocol

This protocol utilizes the d4-analog as an Internal Standard to correct for matrix effects during the quantification of Impurity A in Celecoxib drug substance.

A. Chromatographic Conditions (differentiation)

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 80% B over 10 minutes.

-

Critical Pair: Celecoxib and 4-Desmethyl-3-methyl Celecoxib must be baseline separated (

) as they share the same parent mass (m/z 382.1). The d4-standard will co-elute with the Impurity A, not the parent Celecoxib.

B. Mass Spectrometry Parameters (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Celecoxib | 382.1 | 362.1 | 25 | API |

| Impurity A | 382.1 | 362.1 | 25 | Target |

| IS (d4-Analog) | 386.1 | 366.1 | 25 | Internal Standard |

Analytical Workflow Diagram

Figure 3: Analytical workflow for the quantification of Celecoxib Impurity A using the d4-internal standard.

Physicochemical Properties Table

| Property | Value | Source/Context |

| Appearance | White to off-white solid | Standard Reference |

| Solubility | DMSO, Methanol, Acetonitrile | Analytical Prep |

| LogP | ~3.5 (Predicted) | Lipophilicity |

| pKa | ~9.7 (Sulfonamide) | Ionization state |

| Storage | -20°C, Hygroscopic | Stability |

| Melting Point | 157-160°C | Characterization |

References

- European Pharmacopoeia (Ph. Eur.). Celecoxib Monograph 01/2008:2591. (Defines Impurity A as the meta-isomer).

-

United States Pharmacopeia (USP) . Celecoxib Related Compound A.[2] USP Reference Standards.

-

Rao, R.N., et al. (2004). "Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor". Journal of Pharmaceutical and Biomedical Analysis. (Structural confirmation of the meta-isomer).

-

Toronto Research Chemicals . 4-Desmethyl-3-methyl Celecoxib-d4 Product Data. (Commercial availability of the specific d4 isomer). Link

-

MedChemExpress . Celecoxib-d4 Chemical Structure and Isotope Information. (General d4 labeling patterns). Link

Sources

Precision Bioanalysis of Isobaric Regioisomers: 4-Desmethyl-3-methyl Celecoxib-d4

The following technical guide details the application of 4-Desmethyl-3-methyl Celecoxib-d4 (CAS 1346604-72-5) as a specialized Internal Standard (IS) for the precision quantitation of Celecoxib’s primary regioisomeric impurity.

Technical Whitepaper | CAS: 1346604-72-5

Executive Summary

In the development of cyclooxygenase-2 (COX-2) inhibitors, purity profiling is complicated by regioisomeric impurities . For Celecoxib, the primary isobaric impurity is Celecoxib Related Compound A (the 3-methylphenyl isomer), which differs from the active pharmaceutical ingredient (API) only by the position of a methyl group.

Because the API and the impurity are isobaric (sharing the same molecular weight and fragmentation patterns), mass spectrometry alone cannot distinguish them. 4-Desmethyl-3-methyl Celecoxib-d4 (CAS 1346604-72-5) is the stable isotope-labeled analog of this specific impurity. Its application is critical for Trace Level Quantitation , providing a self-correcting reference that co-elutes or closely tracks the impurity, distinct from the API’s internal standard.

This guide outlines the physicochemical logic, LC-MS/MS methodology, and extraction protocols for using this isotope to validate drug purity and pharmacokinetic safety.

Chemical Identity & Mechanism

The Isobaric Challenge

Celecoxib is synthesized via the condensation of 4-hydrazinobenzenesulfonamide with a diketone. A common impurity in the starting material (3-methylacetophenone) leads to the formation of the meta-isomer (3-methylphenyl analog) instead of the desired para-isomer (Celecoxib).

| Feature | Celecoxib (API) | Impurity A (Target Analyte) | IS (CAS 1346604-72-5) |

| Systematic Name | 4-[5-(4-methylphenyl )-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 4-[5-(3-methylphenyl )-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 4-[5-(3-methylphenyl )-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide-d4 |

| Molecular Formula | C17H14F3N3O2S | C17H14F3N3O2S | C17H10D4 F3N3O2S |

| Molecular Weight | 381.37 g/mol | 381.37 g/mol | ~385.40 g/mol |

| Role | Drug Substance | Process Impurity | Internal Standard |

Structural Visualization

The following diagram illustrates the structural relationship and the critical "Methyl Shift" that defines the impurity, alongside the Deuterium labeling of the IS.

Figure 1: Structural relationship between the API, the Regioisomeric Impurity, and the Deuterated Standard.

LC-MS/MS Method Development

The Separation Imperative

Since the API and Impurity A have identical precursor/product ion pairs (m/z 380.0 → 316.0 in negative mode), chromatographic resolution is mandatory . The MS detector cannot distinguish them; it relies on retention time (RT).

-

Role of the IS: The d4-labeled IS (m/z 384.0 → 320.0) will co-elute (or elute slightly earlier due to the deuterium isotope effect) with Impurity A , not the API. This ensures that any matrix suppression occurring specifically at the impurity's retention time is accurately normalized.

Optimized Chromatographic Conditions

To achieve baseline separation of the regioisomers, a column with high shape selectivity (e.g., PFP or biphenyl phases) is preferred over standard C18.

-

Column: Kinetex F5 (Pentafluorophenyl) or equivalent, 2.6 µm, 100 x 2.1 mm.

-

Mobile Phase A: 2 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

-

Mobile Phase B: Methanol/Acetonitrile (90:10 v/v).

-

Gradient: Isocratic hold or shallow gradient is often required to separate the isomers.

Mass Spectrometry Parameters (ESI Negative Mode)

Celecoxib analogs ionize efficiently in negative mode due to the sulfonamide group.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) |

| Impurity A | 380.0 [M-H]⁻ | 316.0 [M-H-SO₂]⁻ | 100 | 25 |

| IS (d4-Analog) | 384.0 [M-H]⁻ | 320.0 [M-H-SO₂]⁻ | 100 | 25 |

Experimental Protocol: Quantitation Workflow

Stock Solution Preparation

Objective: Create stable calibration standards.

-

Primary Stock (IS): Dissolve 1 mg of 4-Desmethyl-3-methyl Celecoxib-d4 in 1 mL of DMSO to yield 1 mg/mL. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Primary Stock with Methanol to 100 ng/mL.

-

Analyte Stock: Prepare authentic Impurity A standard (non-deuterated) at 1 mg/mL in DMSO.

Sample Extraction (Plasma/Serum)

Objective: Remove proteins while maintaining high recovery of the sulfonamide.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of WIS (100 ng/mL). Vortex for 10 sec.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Agitation: Vortex vigorously for 2 mins to ensure protein precipitation.

-

Separation: Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water/Buffer) to match initial mobile phase composition (reducing peak broadening).

Analytical Logic Diagram

The following workflow demonstrates the decision process for distinguishing the impurity from the parent drug.

Figure 2: Analytical workflow emphasizing the chromatographic separation of the isobaric pair.

Technical Considerations & Troubleshooting

Isotopic Scrambling

Sulfonamide protons are exchangeable. However, the deuterium in this CAS (1346604-72-5) is typically located on the aromatic ring system (carbon-bound), rendering it non-exchangeable under standard LC-MS conditions.

-

Verification: Infuse the IS into the MS source. If the M+4 peak decreases and M+3/M+2 increases over time in protic solvents (MeOH/Water), deuterium exchange is occurring. Note: Carbon-bound deuterium is stable.

Cross-Signal Contribution

-

IS to Analyte: Ensure the d4-IS is isotopically pure (>99% isotopic enrichment). Any d0-IS present will contribute to the Impurity A signal, causing false positives.

-

Analyte to IS: At high concentrations of Impurity A (rare), the M+4 natural isotope abundance is negligible, but at high concentrations of the Parent API (Celecoxib), tailing can interfere. Baseline separation is non-negotiable.

References

-

United States Pharmacopeia (USP). Celecoxib Monograph: Organic Impurities. USP-NF. (Defines limits for Related Compound A).

-

European Pharmacopoeia (Ph. Eur.). Celecoxib: Impurity A.[1][2] (Identifies 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a specified impurity).

-

Saha, A. et al. (2004). "Isolation, synthesis and characterization of impurities in celecoxib." Journal of Pharmaceutical and Biomedical Analysis. (Structural elucidation of regioisomers).

-

Pharmaffiliates. 4-Desmethyl-3-methyl Celecoxib-d4 Product Data. (Confirming CAS 1346604-72-5 identity).

Sources

Technical Whitepaper: Physicochemical Profiling & Bioanalytical Application of 4-Desmethyl-3-methyl Celecoxib-d4

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical quality control (QC) and bioanalysis, the distinction between active pharmaceutical ingredients (APIs) and their regioisomeric impurities is a critical challenge.[2] 4-Desmethyl-3-methyl Celecoxib-d4 (CAS: 1346604-72-5) serves as a specialized stable isotope-labeled internal standard (SIL-IS).[2] It is the deuterated analog of Celecoxib Impurity A (EP/USP), a meta-isomer of the parent drug.[2]

This guide analyzes the physicochemical properties of this compound and delineates its pivotal role in resolving the "Regioisomer Problem"—the chromatographic and mass-spectrometric differentiation of the meta-tolyl impurity from the para-tolyl parent drug (Celecoxib).[1]

Chemical Identity & Structural Logic[1][2][3]

To understand the utility of this standard, one must first deconstruct its relationship to the parent molecule. Celecoxib contains a p-tolyl group.[3][4] Its primary regioisomeric impurity, "4-Desmethyl-3-methyl Celecoxib," contains a m-tolyl group.

The d4-labeled variant incorporates four deuterium atoms, typically on the benzenesulfonamide ring, providing a mass shift (+4 Da) that allows for interference-free quantification of the impurity in the presence of high concentrations of the parent drug.[1][2]

Table 1: Chemical Identity Data

| Property | Specification |

| Common Name | 4-Desmethyl-3-methyl Celecoxib-d4 |

| Synonyms | Celecoxib Impurity A-d4; m-Celecoxib-d4 |

| CAS Number | 1346604-72-5 |

| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S |

| Molecular Weight | 385.40 g/mol |

| Parent Isomer | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Isotopic Purity | ≥ 99% deuterated forms (d1-d4) |

Physicochemical Profile

As a Senior Application Scientist, I emphasize that while isotopic labeling (H → D) significantly alters mass spectral behavior, it has a negligible effect on bulk physicochemical properties like solubility and lipophilicity.[1][2] Therefore, the properties below are derived from the non-deuterated Impurity A, which serves as the functional proxy for method development.

Solubility & Lipophilicity

The compound exhibits high lipophilicity, characteristic of the diarylpyrazole class. It is practically insoluble in water, necessitating the use of organic modifiers for stock preparation.

-

LogP (Octanol/Water): ~3.5 (Predicted). High affinity for hydrophobic stationary phases (C18).

-

pKa: ~11.1 (Sulfonamide -NH₂).[2] This weakly acidic moiety allows for negative ion mode electrospray ionization (ESI-), though positive mode (ESI+) is often preferred for sensitivity in trace analysis.[2]

Table 2: Solubility Profile for Stock Preparation

| Solvent | Solubility Limit | Application Note |

| DMSO | ~75 mg/mL | Preferred. Excellent stability for frozen stocks (-20°C). |

| Methanol | ~30 mg/mL | Good for working solutions; potential evaporation issues. |

| Water | < 0.01 mg/mL | Avoid. Precipitation risk upon dilution if organic % is low. |

| Acetonitrile | ~25 mg/mL | Suitable for LC-MS injection solvents. |

Stability Considerations

-

Photostability: Like Celecoxib, this isomer contains a sulfonamide and a pyrazole core, making it susceptible to photodegradation.[1] Protocol: Handle under amber light; store in amber glass vials.

-

Hygroscopicity: Low, but standard materials should be stored in desiccators to prevent water uptake affecting weighing accuracy.[1]

Bioanalytical Application: The "Regioisomer Problem"

The core value of 4-Desmethyl-3-methyl Celecoxib-d4 lies in its ability to validate LC-MS/MS methods that must distinguish between the meta (Impurity A) and para (Celecoxib) isomers.[2] Since these isomers have identical molecular weights (unlabeled), mass spectrometry alone cannot distinguish them.[2] Chromatographic separation is mandatory.

Mechanistic Workflow

The d4-standard co-elutes (or elutes very close) to the non-deuterated Impurity A, compensating for matrix effects and ionization suppression/enhancement.[1][2]

Figure 1: Analytical workflow for quantifying regioisomeric impurities using the d4-internal standard.

LC-MS/MS Method Development Protocol

Objective: Separate Celecoxib (Para) from Impurity A (Meta) while using the d4-IS for quantification.

Step-by-Step Methodology:

-

Column Selection: A standard C18 column may struggle to resolve the meta and para isomers due to their similar hydrophobicity.[1]

-

Recommendation: Use a Pentafluorophenyl (PFP) column or a high-efficiency C18 column (1.7 µm particle size) . The PFP phase offers unique pi-pi interaction selectivity that often resolves positional isomers better than alkyl phases.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[1]

-

B: 0.1% Formic Acid in Acetonitrile.[1]

-

Gradient: Isocratic holds are often required in the middle of the gradient (e.g., 50-60% B) to maximize resolution (

) between the isomers.[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

-

Mass Spectrometry (ESI+):

-

Impurity A (Analyte): Precursor

382.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

IS (d4-Standard): Precursor

386.1 -

Note: The +4 Da shift ensures no "cross-talk" from the naturally occurring isotopes of the abundant parent drug, provided the resolution is sufficient.[1]

-

Self-Validating System Check

To ensure the protocol is robust (Trustworthiness), perform the "Crosstalk Check" :

-

Inject a high concentration of unlabeled Celecoxib (Parent).[2] Monitor the IS channel (

386).[2]-

Result: Should be < 0.1% of the IS response.[1]

-

-

Inject the d4-IS only. Monitor the Analyte channel (

382).[2] -

Resolution Test: The valley-to-peak ratio between Celecoxib and Impurity A must be < 10% to ensure accurate integration.

Handling & Storage Protocols

Stable isotopes are high-value reagents. Improper handling can lead to deuterium exchange (rare for ring-D) or degradation.[2]

Synthesis & Metabolic Context[2]

While primarily a process impurity (arising from m-tolylhydrazine contamination during synthesis), the "4-Desmethyl-3-methyl" structure is also relevant in metabolic profiling.[1][2]

-

Process Impurity: Formed if 3-methylphenylhydrazine reacts with the trifluoromethyl-diketone intermediate instead of the 4-methylphenylhydrazine.[1]

-

Metabolism: Celecoxib undergoes hydroxylation at the 4-methyl group. The 3-methyl isomer would undergo distinct metabolic oxidation, potentially leading to different toxicological profiles. The d4-standard allows researchers to track this specific isomer in biological matrices (plasma/urine) without interference from the parent drug's metabolites.[2]

Figure 2: Origin of the impurity and its relationship to the deuterated standard.[1][2]

References

-

European Directorate for the Quality of Medicines (EDQM). Celecoxib Impurity B CRS (Note: Impurity nomenclature varies; Impurity A in some catalogs corresponds to the meta-isomer).[2] Available at: [Link][2]

-

Pharmaffiliates. 4-Desmethyl-3-methyl Celecoxib-d4 (CAS 1346604-72-5).[5][6] Available at: [Link][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Celecoxib Impurity A (CID 10199832).[2] Available at: [Link][2]

Sources

- 1. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: 4-Desmethyl-3-methyl Celecoxib-d4

Molecular Weight, Structural Characterization, and Analytical Applications

Abstract

This technical guide provides a comprehensive analysis of 4-Desmethyl-3-methyl Celecoxib-d4 , a stable isotope-labeled internal standard critical for the impurity profiling of Celecoxib. Specifically, this molecule is the deuterated form of Celecoxib Impurity A (USP/EP) , a regioisomer formed during the active pharmaceutical ingredient (API) synthesis. This document details its physicochemical properties, molecular weight calculations, synthesis logic, and application in LC-MS/MS bioanalytical workflows.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6]

4-Desmethyl-3-methyl Celecoxib-d4 is the deuterated analog of the meta-isomer of Celecoxib. While Celecoxib contains a p-tolyl group (4-methylphenyl), this impurity contains an m-tolyl group (3-methylphenyl). The "d4" designation typically refers to tetradeuteration on the benzenesulfonamide ring, ensuring the label is retained during metabolic modifications of the methyl group.

1.1 Structural Specifications

| Property | Detail |

| Chemical Name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 |

| Common Name | Celecoxib Impurity A-d4; 4-Desmethyl-3-methyl Celecoxib-d4 |

| CAS Number | 1346604-72-5 |

| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S |

| Parent Molecule | Celecoxib Impurity A (C₁₇H₁₄F₃N₃O₂S) |

1.2 Molecular Weight Breakdown

Accurate mass spectrometry requires distinction between the average molecular weight (for gravimetric preparation) and the monoisotopic mass (for MS instrument settings).

| Mass Type | Value | Calculation Basis |

| Average Molecular Weight | 385.40 g/mol | Based on natural abundance of isotopes + 4 Deuteriums. |

| Monoisotopic Mass | 385.1010 Da | Calculated using exact masses: ¹²C, ¹H, ²H (D), ¹⁹F, ¹⁴N, ¹⁶O, ³²S. |

| Mass Shift (+Δ) | +4.025 Da | Shift from non-deuterated Impurity A (381.076 Da). |

Critical Note for MS Settings: When setting the precursor ion for MRM (Multiple Reaction Monitoring), use the monoisotopic mass 385.1 (typically observed as [M+H]⁺ = 386.1 in positive ESI mode).

Synthesis & Regioisomerism Logic

The formation of 4-Desmethyl-3-methyl Celecoxib (Impurity A) and its deuterated standard is rooted in the condensation chemistry used to manufacture Celecoxib.

2.1 Mechanism of Formation

Celecoxib is synthesized by condensing 4-hydrazinobenzenesulfonamide with a fluorinated diketone (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione).

-

The Impurity Source: If the starting material 4'-methylacetophenone contains 3'-methylacetophenone as an impurity, the resulting diketone will yield the meta-isomer (Impurity A).

-

The Deuterated Standard: To synthesize the d4-standard, 4-hydrazinobenzenesulfonamide-d4 is reacted with the 3-methyl substituted diketone.

2.2 Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific regio-isomerism between Celecoxib and its Impurity A-d4 standard.

Figure 1: Structural divergence of Celecoxib and Impurity A, leading to the specific d4-labeled internal standard.

Analytical Applications in Drug Development[6][12]

In regulated bioanalysis (GLP), distinguishing between the active drug and its regioisomers is mandatory. Since Celecoxib and Impurity A have identical molecular weights (isobaric), mass spectrometry alone cannot distinguish them without chromatographic separation.

3.1 The Role of the d4-Standard

The 4-Desmethyl-3-methyl Celecoxib-d4 standard serves two critical functions:

-

Retention Time Marker: It co-elutes specifically with Impurity A, not Celecoxib, confirming the identity of the impurity peak in complex chromatograms.

-

Quantification: It compensates for matrix effects (ion suppression/enhancement) specifically for the impurity, which may differ from the API.

3.2 LC-MS/MS Method Development Protocol

Objective: Separate Celecoxib from Impurity A and quantify Impurity A using the d4-standard.

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve 1 mg of 4-Desmethyl-3-methyl Celecoxib-d4 in 1 mL of Methanol (Stock A: 1 mg/mL).

-

Store at -20°C. Stability is typically >1 year if protected from light.

-

-

Chromatographic Conditions (UPLC):

-

Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm). High efficiency is required to resolve the regioisomers.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 70% B over 5 minutes. (Isomers typically separate by <0.5 min).

-

-

Mass Spectrometry Parameters (ESI+):

-

Source: Electrospray Ionization, Positive Mode.

-

MRM Transitions:

-

Impurity A (Analyte): 382.1 → 362.1 (Loss of HF/NH3) or 382.1 → 303.0 (Sulfonamide cleavage).

-

Impurity A-d4 (IS):386.1 → 366.1 (Matches analyte fragmentation pattern shifted by +4 Da).

-

-

3.3 Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow utilizing the d4-standard for precise impurity quantification.

Handling and Stability

-

Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.

-

Hygroscopicity: The sulfonamide moiety can be hygroscopic; equilibrate to room temperature before weighing.

-

Isotopic Stability: The deuterium labels on the aromatic ring are chemically stable and do not undergo exchange in aqueous mobile phases, unlike deuterium on acidic positions (e.g., -NH- or -OH).

References

-

United States Pharmacopeia (USP). "Celecoxib Related Compound A." USP Reference Standards Catalog. Link

-

European Directorate for the Quality of Medicines (EDQM). "Celecoxib Impurity A CRS." European Pharmacopoeia.[1] Link

-

National Center for Biotechnology Information. "Celecoxib-d4 (Compound)." PubChem Compound Summary. Accessed 2026. Link

-

Pharmaffiliates. "4-Desmethyl-3-methyl Celecoxib-d4 Certificate of Analysis." Link

-

VEEP RHO. "Celecoxib EP Impurity A Structure and Properties." Link

Sources

Celecoxib metabolism to desmethyl and methyl metabolites

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes mechanistic depth, experimental validation, and clear distinction between metabolic realities and common nomenclature pitfalls.

Mechanisms of Methyl Oxidation and Metabolite Identification[1]

Executive Summary

Celecoxib is a selective COX-2 inhibitor whose pharmacokinetic profile is dictated almost exclusively by hepatic metabolism.[1][2] Unlike many NSAIDs that undergo direct glucuronidation, Celecoxib’s clearance is driven by oxidative functionalization of its tolyl methyl group .

This guide details the stepwise biotransformation of Celecoxib to its hydroxy- (methyl-oxidized) and carboxy- metabolites.[1][3][4] It also addresses the distinction between these physiological metabolites and "Desmethyl Celecoxib," a structural analog often confused with metabolic products in assay development.

Molecular Mechanism of Metabolism

The metabolism of Celecoxib is a linear oxidative cascade primarily localized to the liver. The central event is the metabolic attack on the p-methyl group of the phenyl moiety.

1.1 The Primary Pathway: Methyl Group Oxidation

The metabolic fate of Celecoxib involves the progressive oxidation of the carbon atom on the tolyl ring. This process is stereoselective and enzyme-specific.

-

Methyl Hydroxylation (Phase I):

-

Enzyme: CYP2C9 (Major, >75%), CYP3A4 (Minor, <25%).

-

Reaction: The enzyme inserts an oxygen atom into the C-H bond of the methyl group.

-

Product: Hydroxycelecoxib (often denoted as M2 or OH-CEL).

-

Note: In some literature, this is loosely referred to as the "methyl metabolite," referring to the site of metabolism, not the addition of a methyl group.

-

-

Alcohol Oxidation (Phase I/Cytosolic):

-

Enzyme: Cytosolic Alcohol Dehydrogenases (ADH1, ADH2 ).[1][2]

-

Reaction: The hydroxyl group is dehydrogenated to an aldehyde (transient) and rapidly oxidized to a carboxylic acid.

-

Product: Carboxycelecoxib (often denoted as M3 or COOH-CEL).

-

Clinical Relevance: This is the major circulating metabolite in human plasma but is pharmacologically inactive against COX-1/COX-2.

-

-

Glucuronidation (Phase II):

-

Enzyme: UGT isoforms (e.g., UGT1A9).

-

Reaction: Conjugation of glucuronic acid to the carboxylic acid moiety of M3 (and to a lesser extent, the hydroxyl of M2).

-

Product: Celecoxib-Glucuronide (M1).

-

1.2 The "Desmethyl" Distinction

A common point of confusion in assay development is "Desmethyl Celecoxib" (CAS 170569-87-6).

-

Chemical Definition: This is Celecoxib minus the methyl group (4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide).

-

Metabolic Reality: There is no significant evidence that human metabolism cleaves the methyl group from the phenyl ring (C-demethylation) to form Desmethyl Celecoxib.

-

Application: It is frequently used as a structural analog or Internal Standard (IS) in LC-MS/MS assays due to its similar ionization properties but distinct retention time. It should not be targeted as a patient metabolite.

Pathway Visualization

The following diagram illustrates the validated metabolic cascade and the enzyme kinetics involved.

Caption: Figure 1. The oxidative metabolic pathway of Celecoxib mediated by CYP2C9, distinct from the synthetic analog Desmethyl Celecoxib.

Experimental Protocols for Metabolite Identification

To validate these pathways or phenotype CYP2C9 variants, the following protocols are recommended.

3.1 In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) on ice.

-

Prepare Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Prepare NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

-

-

Incubation:

-

Pre-incubate HLM (0.5 mg/mL protein) with Celecoxib (1 µM) for 5 min at 37°C.

-

Initiate: Add NADPH regenerating system to start the reaction.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Quenching:

-

Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Desmethyl Celecoxib (as Internal Standard).

-

Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

-

-

Analysis: Inject supernatant into LC-MS/MS.

3.2 LC-MS/MS Quantitation Parameters

Objective: Specific detection of Parent, Hydroxy (M2), and Carboxy (M3) metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Note |

| Celecoxib | 380.0 | 316.0 | 25 | Negative | Sulfonamide loss |

| Hydroxycelecoxib | 396.0 | 316.0 | 28 | Negative | +16 Da (Oxygen) |

| Carboxycelecoxib | 410.0 | 366.0 | 30 | Negative | +30 Da (Oxidation) |

| Desmethyl Celecoxib | 366.0 | 302.0 | 25 | Negative | IS / Analog use only |

Note: Negative ionization mode (ESI-) is preferred due to the sulfonamide moiety.

Pharmacogenetics & Clinical Implications

Because CYP2C9 is the rate-limiting enzyme for the methyl hydroxylation step, genetic polymorphisms significantly impact Celecoxib exposure.[1][2]

-

Poor Metabolizers (PM): Individuals with CYP2C9*3 alleles show markedly reduced clearance.

-

Result: 2-3 fold increase in Celecoxib AUC.

-

Risk: Higher susceptibility to dose-dependent adverse events (cardiovascular/GI).

-

-

Drug-Drug Interactions (DDIs):

-

Inhibitors: Fluconazole (strong CYP2C9 inhibitor) blocks the formation of Hydroxycelecoxib, doubling plasma concentrations.

-

Inducers: Rifampicin increases clearance, reducing efficacy.

-

References

-

Paulson, S. K., et al. (2000). "Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats."[3] Drug Metabolism and Disposition.

-

Tang, C., et al. (2000). "Metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by human liver microsomes and recombinant cytochrome P450s." Journal of Pharmacology and Experimental Therapeutics.

-

Sandberg, M., et al. (2002). "CYP2C9 genotype and celecoxib metabolism." Pharmacogenetics.

-

BenchChem. "Desmethyl Celecoxib: Structure and Application Note." BenchChem Technical Library.

Sources

Role of deuterated standards in bioanalysis

Title: Precision in the Plasma: The Role of Deuterated Internal Standards in High-Sensitivity Bioanalysis

Executive Summary

In the rigorous landscape of regulated bioanalysis (PK/PD studies), data integrity hinges on the ability to distinguish signal from noise. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, yet it suffers from a critical vulnerability: matrix effects . Endogenous components (phospholipids, salts, proteins) co-eluting with the analyte can suppress or enhance ionization, rendering external calibration futile.

This technical guide details the mechanistic role of Deuterated Stable Isotope Labeled Internal Standards (SIL-IS) as the primary countermeasure against these variances. We explore the physicochemical basis of their function, the "Deuterium Isotope Effect" on retention time, and provide a self-validating protocol for their implementation in compliance with FDA and ICH M10 guidelines.

The Mechanistic Basis: Why Deuterium?

The fundamental premise of an Internal Standard (IS) is tracking . Ideally, the IS behaves identically to the analyte during:

-

Sample Extraction: Correcting for recovery losses.

-

Chromatography: Eluting at the same time to experience the same matrix environment.

-

Ionization: Suffering the same degree of ion suppression/enhancement in the source.

Physicochemical Mirroring

Deuterium (

The "Deuterium Isotope Effect" (Technical Nuance)

While highly effective, deuterium is not a perfect geometric match. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. This reduces the molar volume and lipophilicity slightly.

-

Consequence: In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the protiated analyte.[1]

-

Risk: If the retention time (RT) shift is significant, the IS may elute outside the specific "suppression zone" of a co-eluting matrix interferent (e.g., a phospholipid burst), failing to compensate for the matrix effect accurately.

-

Mitigation: Use

C or

Hydrogen-Deuterium (H/D) Exchange

A critical failure mode is the loss of the label. Deuterium placed on heteroatoms (–OH, –NH, –SH) or acidic carbon positions (alpha to a carbonyl) is labile. In protic solvents (water, methanol), these will rapidly exchange with solvent protons (

-

Rule: Labels must be incorporated into the non-exchangeable carbon backbone or stable aromatic rings.

Strategic Implementation & Selection

Not all deuterated standards are created equal.[2][3] Selection requires a balance of mass shift, stability, and cost.

Table 1: Comparative Assessment of Internal Standard Types

| Feature | Deuterated SIL-IS ( | Carbon/Nitrogen SIL-IS ( | Structural Analog |

| Cost | Moderate | High | Low |

| Synthesis | Accessible (H/D exchange, reduction) | Complex (Total synthesis required) | Simple |

| RT Match | Near-perfect (Slight shift possible) | Perfect (No isotope effect) | Poor (Shift likely) |

| Matrix Correction | Excellent | Superior | Variable/Poor |

| H/D Exchange | Risk (Must select stable sites) | None | None |

| Regulatory | Preferred (FDA/EMA) | Gold Standard | Last Resort |

Experimental Protocol: The Self-Validating System

This workflow is designed to be self-validating . By calculating the IS-Normalized Matrix Factor (MF) , you confirm within the validation that the IS is correctly compensating for matrix effects.

Phase A: Preparation

-

Mass Shift Selection: Ensure the IS has a mass difference (

) of at least +3 Da (preferably +5-6 Da) to avoid isotopic overlap from the natural abundance of -

Stock Solution: Dissolve IS in an organic solvent (DMSO/MeOH) to minimize degradation. Store at -20°C or -80°C.

Phase B: The Matrix Factor Experiment (Validation)

Objective: Prove that the IS compensates for ion suppression. Guideline: ICH M10 / FDA Bioanalytical Method Validation.[4][5]

Step 1: Prepare Two Sets of Samples

-

Set A (Neat Solution): Analyte + IS spiked into pure mobile phase/solvent.

-

Set B (Post-Extraction Spike): Extract blank matrix (plasma/urine) from 6 different individual lots (to account for biological variability). Spike Analyte + IS into the extract after processing.

Step 2: Analysis Inject both sets on LC-MS/MS.

Step 3: Calculation

Calculate the Matrix Factor (MF) for both the Analyte and the IS:

Step 4: The IS-Normalized Matrix Factor

Step 5: Acceptance Criteria

-

The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be ≤ 15% .[4]

-

Interpretation: If

varies wildly (e.g., 0.5 to 0.9) due to matrix differences,

Visualization of Workflows & Mechanisms

Figure 1: Mechanism of Matrix Effect Compensation

This diagram illustrates how a co-eluting Deuterated IS experiences the same ionization suppression as the analyte, neutralizing the error.

Caption: Co-elution of the Deuterated IS allows it to mirror the ionization suppression experienced by the analyte, yielding a stable ratio.

Figure 2: Decision Tree for Internal Standard Selection

A logical workflow for selecting the appropriate IS based on availability and assay requirements.

Caption: Workflow for selecting the optimal Internal Standard, prioritizing SIL-IS while mitigating H/D exchange risks.

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][6] Link

-

ICH. (2019). M10 Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency.[4][5] Link

-

Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. Link

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Link

-

BenchChem. (2025).[4][5][7] The Indispensable Role of Deuterated Internal Standards in Bioanalysis. BenchChem Technical Guides. Link

-

Gu, H., et al. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. Journal of Chromatography B. Link

Sources

- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Isotopic Purity Assessment of 4-Desmethyl-3-methyl Celecoxib-d4

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, 4-Desmethyl-3-methyl Celecoxib (also known as Celecoxib Impurity A or the meta-isomer ) represents a critical quality attribute (CQA) for Celecoxib drug substance release. As a regioisomer, it shares identical mass and similar physicochemical properties with the active pharmaceutical ingredient (API), making chromatographic resolution challenging.

To achieve precise quantification, researchers utilize 4-Desmethyl-3-methyl Celecoxib-d4 as a Stable Isotope Labeled (SIL) Internal Standard (IS). However, the utility of this IS is entirely dependent on its isotopic purity . This guide details the technical methodology for assessing isotopic purity, calculating the "Cross-Talk" factor, and validating the standard for regulatory-compliant LC-MS/MS assays.

Compound Identity & Structural Context[1][2][3][4]

Understanding the structural nuance is the first step in accurate analysis. 4-Desmethyl-3-methyl Celecoxib is the meta-tolyl analog of Celecoxib.

| Feature | Celecoxib (API) | 4-Desmethyl-3-methyl Celecoxib (Impurity A) |

| IUPAC Name | 4-[5-(4 -methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-(3 -methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Structure Type | Para-isomer | Meta-isomer |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₄F₃N₃O₂S |

| Monoisotopic Mass | 381.0759 Da | 381.0759 Da |

| d4-IS Formula | N/A | C₁₇H₁₀D₄ F₃N₃O₂S |

| d4-IS Mass | N/A | 385.1010 Da (+4.0251 Da shift) |

Technical Insight: The +4 Da mass shift is chosen to avoid overlap with the natural isotopic envelope (M+1, M+2) of the unlabeled impurity. However, if the synthesis of the d4 standard is incomplete, residual d0 (unlabeled) species will directly interfere with the analyte quantification.

The Core Challenge: Isotopic Purity vs. Chemical Purity

A common misconception in procurement is equating chemical purity (HPLC UV area %) with isotopic purity.

-

Chemical Purity: Measures the absence of other chemical structures (e.g., precursors, byproducts).

-

Isotopic Purity: Measures the enrichment of the desired isotopologue (d4) relative to other isotopologues (d0, d1, d2, d3).

The Risk of "Cross-Talk": In trace impurity analysis (e.g., quantifying Impurity A at 0.05% levels), even a 0.5% presence of d0-species in your d4-IS can cause a false positive . The d0-contaminant in the IS co-elutes with the actual impurity in the sample, artificially inflating the calculated concentration.

Protocol: Determination of Isotopic Purity via HRMS

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to resolve the isotopic envelope.

Experimental Setup

-

Instrument: Q-TOF MS or Orbitrap (Resolution > 30,000 FWHM).

-

Ionization: ESI Positive Mode (M+H)⁺.

-

Concentration: 10 µg/mL in Methanol:Water (50:50) + 0.1% Formic Acid.

-

Infusion: Direct infusion or flow injection (bypass column to avoid fractionation effects).

Acquisition & Calculation[8][9]

-

Acquire MS1 spectrum centered on m/z 386.1 (the [M+H]⁺ of the d4 species).

-

Integrate peak areas for the following m/z values (approximate):

-

d0 (382.08)

-

d1 (383.09)

-

d2 (384.09)

-

d3 (385.10)

-

d4 (386.11)

-

-

Calculation:

Acceptance Criteria

For use as a quantitative internal standard in regulated bioanalysis:

-

d0 (Unlabeled) Contribution: < 0.1% (Strict) or < 0.5% (General).

-

Total Isotopic Purity (d4): > 98.0%.

Protocol: Signal Contribution (Cross-Talk) Validation

While HRMS gives the composition, the Signal Contribution Test validates the performance on your specific LC-MS/MS triple quadrupole platform. This is the "Self-Validating" step required for robust assays.

Workflow Diagram

Figure 1: Workflow for validating the isotopic suitability of the internal standard before method deployment.

Step-by-Step Methodology

-

Prepare IS Only Sample: Dilute 4-Desmethyl-3-methyl Celecoxib-d4 to the working internal standard concentration (e.g., 500 ng/mL). Do not add analyte.

-

Prepare Analyte Only Sample: Dilute the unlabeled impurity to the Upper Limit of Quantification (ULOQ) level (e.g., 100 ng/mL). Do not add IS.

-

LC-MS/MS Method:

-

MRM Transition Analyte: 382.1 → 362.1 (Sulfonamide loss) or 302.1.

-

MRM Transition IS: 386.1 → 366.1 (Sulfonamide loss) or 306.1.

-

-

Inject & Measure:

-

Injection A (IS Only): Monitor the Analyte MRM channel. Any peak here is "IS Interference."

-

Injection B (Analyte Only): Monitor the IS MRM channel. Any peak here is "Analyte Interference" (due to natural isotopes).

-

Calculation & Limits

-

IS Interference:

-

Limit: Must be

of the LLOQ area (per ICH M10/FDA Bioanalytical Guidelines).

-

-

Analyte Interference:

-

Limit: Must be

of the IS response.

-

Data Interpretation & Troubleshooting

The following table summarizes typical results and necessary actions.

| Scenario | d4 Enrichment | d0 Presence | Impact on Assay | Corrective Action |

| Ideal | > 99.5% | < 0.05% | Negligible. | Proceed to validation. |

| Acceptable | 98.0% | 0.2% | Minor bias at LLOQ. | Ensure LLOQ is set high enough that 0.2% IS contribution is < 20% of LLOQ signal. |

| Problematic | 95.0% | 2.0% | Significant false positives. | Reject batch. Do not use for trace impurity quantification. |

| Spectral Overlap | N/A | N/A | Analyte M+4 overlaps IS. | Adjust chromatography to separate Analyte/IS slightly (unlikely) or increase IS concentration to swamp the overlap (risky). |

Expert Note: If you observe high "Analyte Interference" (Analyte appearing in IS channel), it is often due to the natural abundance of

References

-

European Pharmacopoeia (Ph.[1] Eur.). Celecoxib Monograph 2595. (Defines Impurity A structure and limits).[2]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). (Establishes cross-talk limits for LC-MS).

-

Pharmaffiliates. Celecoxib Impurity A Reference Standard Data. (Source for structural confirmation of 4-Desmethyl-3-methyl Celecoxib).[][4][5][6]

-

Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030. (Foundational text on IS validation).

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guidelines for impurity reporting thresholds).

Sources

- 1. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 4-DesMethyl-3-Methyl Celecoxib | 170570-01-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

4-Desmethyl-3-methyl Celecoxib-d4 vs Celecoxib-d4

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the single most critical factor determining assay accuracy. This guide addresses a specific, high-risk scenario: the confusion or co-presence of Celecoxib-d4 (the authentic stable isotope-labeled IS) and its regioisomer, 4-Desmethyl-3-methyl Celecoxib-d4 (the meta-isomer).[1]

While often treated as interchangeable due to identical molecular weights and fragmentation patterns, these two compounds exhibit distinct chromatographic behaviors.[1] Using the wrong isomer—or an impure mixture—introduces non-linear matrix effects, retention time shifts, and quantification errors that can invalidate pharmacokinetic (PK) studies.

Part 1: Structural Anatomy & The Impurity Vector

To understand the analytical risk, we must first dissect the structural divergence. Both compounds share the core 1,5-diarylpyrazole scaffold, but the position of the methyl group on the tolyl ring dictates their physicochemical interaction with the stationary phase.

Structural Comparison

-

Celecoxib-d4 (Target IS): The methyl group is in the para (4) position of the phenyl ring. The deuterium labeling (d4) typically occurs on the phenyl ring or the sulfonamide moiety, depending on the synthesis route.

-

4-Desmethyl-3-methyl Celecoxib-d4 (The Impurity): The methyl group is shifted to the meta (3) position.[1] This is a regioisomer .

Note: The nomenclature "4-Desmethyl-3-methyl" is a formal way of describing the migration of the methyl group from position 4 to position 3.[1]

The Synthesis Vector (Origin of the Impurity)

The presence of the meta-isomer is rarely accidental; it is a byproduct of upstream raw material impurities. Celecoxib is synthesized via the condensation of a hydrazine with a dione.[2] If the starting material 4-methylphenylhydrazine is contaminated with 3-methylphenylhydrazine , the meta-isomer is formed.[1]

Figure 1: The Synthesis Vector. The meta-isomer (4-Desmethyl-3-methyl) arises from regioisomeric impurities in the hydrazine or dione precursors.[1]

Part 2: The Bioanalytical Challenge (LC-MS/MS)

The danger of the meta-isomer lies in its Isobaric Mimicry .

| Feature | Celecoxib-d4 | 4-Desmethyl-3-methyl Celecoxib-d4 | Impact |

| Parent Mass (m/z) | ~385.4 | ~385.4 | Indistinguishable in Q1 scan.[1] |

| Fragment Ions | 385.4 → 305.0 (Sulfonamide loss) | 385.4 → 305.0 (Sulfonamide loss) | Indistinguishable in MRM transitions.[1] |

| Lipophilicity (LogP) | High | High (Slightly different) | Causes Retention Time (RT) Shift .[1] |

| Matrix Effect | Tracks Analyte | Does NOT Track Analyte | Quantification Bias. |

The "Peak-Tracking" Failure

An ideal IS must co-elute exactly with the analyte to compensate for matrix suppression/enhancement.[1]

-

Scenario A (Correct IS): Celecoxib-d4 co-elutes with Celecoxib.[1] If matrix suppresses the signal by 20% at that specific retention time, both are suppressed equally.[1] The ratio remains constant.

-

Scenario B (Isomeric IS): The meta-isomer elutes 0.2–0.5 minutes earlier or later than Celecoxib due to shape selectivity differences.[1] If the matrix effect varies across that time window (e.g., a phospholipid eluting nearby), the IS will not compensate for the suppression affecting the analyte.

Part 3: Protocol – Chromatographic Resolution

To validate your IS or separate the impurity, you cannot rely on Mass Spectrometry.[1] You must use Chromatographic Selectivity .[1] Standard C18 columns often fail to separate these positional isomers efficiently.[1]

Methodology: Enhanced Shape Selectivity

Objective: Separate the para-isomer (Celecoxib) from the meta-isomer (Impurity) to confirm IS purity.

Reagents & Equipment:

-

Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).[1] Why? The pi-pi interactions of the phenyl phase offer superior selectivity for positional isomers compared to alkyl-bonded phases (C18).

-

Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol (MeOH).[1][2][3] Why? MeOH promotes pi-pi interactions better than Acetonitrile.[1]

Step-by-Step Gradient:

-

Equilibration: 40% B for 2 minutes.

-

Loading: Inject sample. Hold 40% B for 0.5 min.

-

Separation Ramp: Linear gradient 40% → 70% B over 8 minutes. Shallow gradient is key for isomer resolution.[1]

-

Wash: Ramp to 95% B over 1 min; hold for 2 min.

-

Re-equilibration: Return to 40% B.

Acceptance Criteria:

-

The meta-isomer typically elutes before the para-isomer on Biphenyl phases due to steric hindrance reducing the pi-pi overlap.[1]

-

Resolution (Rs): Must be > 1.5 between the two peaks.

Part 4: Protocol – Quality Assurance & Validation

Before using a new lot of Celecoxib-d4, you must validate that it does not contain the meta-isomer, which could be misidentified as the target IS.[1]

Workflow: The "Isotopic Purity & Cross-Talk" Check

Figure 2: Validation Decision Tree. This workflow ensures that the Internal Standard lot does not contain significant regioisomeric impurities.

Protocol Steps:

-

Preparation: Prepare a "Zero Sample" (Matrix + IS only) and a "Neat Standard" (Solvent + IS only).[1]

-

Injection: Inject the Neat Standard using the Enhanced Shape Selectivity method (Part 3).

-

Analysis:

-

Interference Check: Inject the "Zero Sample".[1] Monitor the Analyte transition (unlabeled Celecoxib).

-

If the meta-isomer d4 is present, does it contain any d0 (unlabeled) impurity that interferes with the analyte?

-

Note: Deuterated standards often have <99% isotopic purity.[1] If the meta-isomer is present, it contributes to the cumulative interference.

-

References

-

Rao, D. S., et al. (2001).[1][4] "LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column." Journal of Pharmaceutical and Biomedical Analysis.

-

BenchChem Technical Support. (2025). "Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide."

-

MedChemExpress. (2025). "Celecoxib-d4 Product Datasheet & Structure."

-

Davison, A. S., et al. (2013).[1][5] "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry.

Sources

- 1. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Quantitation of Celecoxib Regioisomers using 4-Desmethyl-3-methyl Celecoxib-d4

This Application Note and Protocol details the use of 4-Desmethyl-3-methyl Celecoxib-d4 (also known as Celecoxib Impurity A-d4 or the m-tolyl regioisomer-d4 ) as a Stable Isotope Labeled (SIL) Internal Standard.

This guide focuses on the quantification of Celecoxib Impurity A in drug substances and biological matrices. This is a critical quality attribute (CQA) in drug development because the regioisomer is process-related and difficult to separate from the Active Pharmaceutical Ingredient (API).

Introduction & Scientific Rationale

4-Desmethyl-3-methyl Celecoxib (Celecoxib Impurity A) is a regioisomer of Celecoxib where the methyl group on the phenyl ring is located at the meta (3-) position rather than the para (4-) position found in the API.

Why Use the Deuterated Isomer (d4)?

In LC-MS/MS analysis, the separation of regioisomers is challenging because they share:

-

Identical Precursor Ion Mass: Both are

382.1 -

Similar Fragmentation Patterns: Common product ions (e.g.,

362, 214). -

Similar Physicochemical Properties: Leading to potential co-elution.

Using Celecoxib-d4 (the API isotope) to quantify the Impurity A is risky because the API and the impurity may have slight differences in ionization efficiency or matrix suppression zones. The "Gold Standard" method utilizes 4-Desmethyl-3-methyl Celecoxib-d4 , the specific deuterated form of the impurity itself. This ensures that the Internal Standard (IS) co-elutes exactly (or nearly exactly) with the impurity target, providing precise compensation for:

-

Matrix effects (Ion suppression/enhancement).

-

Extraction recovery losses.

-

Chromatographic drift.

Chemical Identity & Properties

| Property | Analyte (Impurity A) | Internal Standard (IS) |

| Common Name | Celecoxib Impurity A (Regioisomer) | 4-Desmethyl-3-methyl Celecoxib-d4 |

| Chemical Name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-d4 -sulfonamide |

| CAS Number | 170570-01-1 | 1346604-72-5 |

| Molecular Formula | ||

| Molecular Weight | 381.37 g/mol | 385.40 g/mol |

| Precursor Ion (ESI+) | 382.1 | 386.1 |

LC-MS/MS Method Development

Mass Spectrometry Optimization (Tuning)

The deuterium label is typically located on the benzenesulfonamide ring. Therefore, transitions involving this ring will show a mass shift (+4 Da).

-

Ionization Mode: ESI Positive (

) -

Source Temperature: 500°C (Optimized for sulfonamide stability)

-

Capillary Voltage: 3.0 kV

MRM Transitions Table:

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Impurity A | 382.1 | 362.1 | 15 | Quantifier (Loss of HF) |

| Impurity A | 382.1 | 214.1 | 28 | Qualifier (Sulfonamide moiety) |

| IS (d4) | 386.1 | 366.1 | 15 | IS Quantifier |

| IS (d4) | 386.1 | 218.1 | 28 | IS Qualifier |

Critical Note: The transition 382->362 is often more specific than 382->214 for pyrazoles, but 382->214 is high intensity. Ensure the d4 IS transition (386->218) corresponds to the same fragmentation pathway.

Chromatographic Conditions (The Separation Challenge)

Since MS cannot distinguish the API (Celecoxib) from Impurity A by mass alone, baseline chromatographic separation is mandatory .

-

Column: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7µm) or equivalent high-resolution column.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile (MeOH provides different selectivity if resolution is poor).

-

Gradient: Slow ramp required to resolve isomers.

-

0-1 min: 40% B

-

1-6 min: 40% -> 60% B (Shallow gradient is key for isomer separation)

-

6-7 min: 95% B (Wash)

-

-

Retention Time: Impurity A typically elutes slightly before or after Celecoxib depending on the column (m-tolyl is often slightly more polar than p-tolyl).

Experimental Protocol

Standard Preparation[6]

-

Stock Solution (IS): Dissolve 1 mg of 4-Desmethyl-3-methyl Celecoxib-d4 in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

-

Calibration Standards: Prepare mixtures of Celecoxib Impurity A (1 ng/mL to 1000 ng/mL) spiked with constant IS (100 ng/mL).

Sample Preparation (Protein Precipitation for Biological Matrices)

This protocol is designed for plasma/serum. For API purity analysis, dissolve powder directly in mobile phase.

-

Aliquot: Transfer 50 µL of sample (Plasma/Serum) to a centrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (d4). Vortex gently.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes to ensure protein precipitation and extraction.

-

Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase).

-

Inject: 5 µL into LC-MS/MS.

Visual Workflow

Caption: Workflow for the quantification of Celecoxib Impurity A using the d4-internal standard to ensure analytical rigor.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the method must pass these checks:

-

Specificity (The "Isomer Check"):

-

Inject pure Celecoxib API (high conc.) and pure Impurity A (low conc.).

-

Requirement: The resolution (

) between the API peak and the Impurity A peak must be > 1.5. If they overlap, the MS cannot distinguish them (Crosstalk), rendering the quantification invalid.

-

-

IS Interference:

-

Inject a "Blank + IS" sample.

-

Requirement: No signal should be observed at the analyte transition (382->362). This confirms the d4 label is stable and not containing d0 impurities.

-

-

Matrix Factor:

-

Compare the peak area of the IS in matrix vs. in solvent.

-

Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15), proving the d4 standard compensates for suppression.

-

Troubleshooting & Tips

-

Peak Tailing: Sulfonamides can interact with silanols. Use a capped column (e.g., BEH Shield RP18) or increase buffer strength (10mM Ammonium Acetate).

-

Isomer Co-elution: If Impurity A and Celecoxib co-elute, lower the column temperature to 25°C or switch to a Phenyl-Hexyl column, which utilizes

interactions to separate the regioisomers based on electron density differences between meta and para substitution. -

Cross-Talk: If the d4 standard contains >0.5% unlabeled material, it will bias the impurity quantification high. Always check the Certificate of Analysis (CoA) for Isotopic Purity (>99% D atom).

References

-

Rao, R. N., et al. (2025). "A selective and sensitive LC-MS/MS method for the simultaneous determination of potential genotoxic impurities in celecoxib." Journal of Pharmaceutical and Biomedical Analysis.

-

Zhang, Y., et al. (2025). "Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns." Journal of Chromatography B.

-

European Pharmacopoeia (Ph.[1][2] Eur.) . "Celecoxib Impurity A Standard."[3][2][4] EDQM.

-

BenchChem Application Notes . "Quantification of Celecoxib in Human Plasma by LC-MS/MS."

Sources

Bioanalytical Method Development for Celecoxib and Metabolites (OH-Cel, COOH-Cel)

Application Note & Protocol | LC-MS/MS

Executive Summary

This guide details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Celecoxib and its two major metabolites: Hydroxy-celecoxib (M3) and Carboxy-celecoxib (M2) in human plasma.

While Celecoxib is the active moiety, monitoring its metabolites is critical for:

-

Pharmacogenetic Studies: CYP2C9 polymorphisms (*2, *3) significantly alter the parent/metabolite ratio.

-

Drug-Drug Interaction (DDI) Profiling: Identifying inhibition or induction of CYP2C9.

-

Toxicology: Accumulation of metabolites in renal impairment.

Methodology Highlights:

-

Matrix: Human Plasma (K2EDTA).

-

Sample Prep: Liquid-Liquid Extraction (LLE) for superior cleanliness and sensitivity.

-

Detection: Negative Electrospray Ionization (ESI-) for enhanced selectivity of the sulfonamide moiety.

-

Throughput: < 4.0 min run time suitable for high-volume clinical trials.

Metabolic Pathway & Analytical Targets

Celecoxib is extensively metabolized in the liver. Understanding the physicochemical changes in metabolites is vital for chromatographic retention strategies.

Metabolic Pathway Diagram

Caption: Metabolic cascade of Celecoxib. CYP2C9-mediated hydroxylation is the rate-limiting step, making M3 and M2 key markers for metabolic phenotype.

Method Development Strategy

Internal Standard (IS) Selection[1]

-

Recommendation: Celecoxib-d7 or Celecoxib-13C3 .

-

Rationale: Deuterated analogs correct for matrix effects and ionization suppression/enhancement, which are common in plasma analysis. Analog IS (e.g., Torsemide) is discouraged due to differential extraction recovery.

Sample Preparation: LLE vs. PPT

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Simplicity | High (Add ACN, Vortex, Spin) | Moderate (Requires solvent evaporation) |

| Cleanliness | Low (Phospholipids remain) | High (Removes salts & phospholipids) |

| Sensitivity | Moderate | High (Concentration step possible) |

| Recommendation | Rejected | Selected (MTBE) |

Expert Insight: We utilize Methyl tert-butyl ether (MTBE) for LLE.[1][2] It offers excellent recovery (>85%) for Celecoxib and its metabolites while leaving behind polar plasma interferences. Acidification of plasma (with Formic Acid) prior to extraction is crucial to protonate the carboxylic acid metabolite (COOH-Cel), driving it into the organic layer.

Mass Spectrometry: Negative vs. Positive Mode[4]

-

Decision: Negative ESI (ESI-) .

-

Mechanism: Celecoxib contains a sulfonamide group (

) which readily deprotonates to form -

Benefit: Negative mode significantly reduces background noise compared to positive mode, improving Signal-to-Noise (S/N) ratios, especially for the carboxylic acid metabolite.

Experimental Protocol

Reagents & Materials

-

Standards: Celecoxib, Hydroxy-celecoxib, Carboxy-celecoxib (>98% purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE.

-

Additives: Ammonium Acetate, Formic Acid.[3]

-

Column: Waters XBridge C18 (

,

Stock Solution Preparation

-

Primary Stock: Dissolve

of each analyte in -

Working Standards: Serially dilute in 50:50 MeOH:Water to generate a curve ranging from

to -

Stability Note: Store stocks at

. Carboxy-celecoxib is sensitive to light; use amber vials.

Sample Preparation Workflow (LLE)

-

Aliquot: Transfer

of human plasma into a -

IS Addition: Add

of Celecoxib-d7 working solution ( -

Acidification: Add

of -

Extraction: Add

MTBE . -

Agitation: Vortex vigorously for 5 minutes; shake for 10 minutes.

-

Separation: Centrifuge at

for 10 minutes at -

Transfer: Transfer

of the supernatant (organic layer) to a clean tube. -

Evaporation: Evaporate to dryness under Nitrogen stream at

. -

Reconstitution: Reconstitute in

of Mobile Phase (50:50 A:B). Vortex and centrifuge.[1]

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1290 Infinity II or equivalent UPLC.

-

Mobile Phase A:

Ammonium Acetate in Water (pH natural or adj. to 4.5). -

Flow Rate:

. -

Gradient:

-

0.0 min: 30% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 30% B

-

4.0 min: Stop

-

Mass Spectrometry Parameters (Sciex Triple Quad 5500/6500+):

-

Source: Turbo Ion Spray (ESI).[6]

-

Polarity: Negative.

-

IonSpray Voltage:

. -

Temp:

.

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |

| Celecoxib | 380.0 | 316.0 | 50 | -25 |

| Hydroxy-Cel | 396.0 | 332.0 | 50 | -28 |

| Carboxy-Cel | 410.0 | 366.0 | 50 | -30 |

| Celecoxib-d7 | 387.0 | 323.0 | 50 | -25 |

Note: Transitions represent

Method Validation (FDA/EMA Guidelines)

Linearity & Sensitivity

Matrix Effect & Recovery

Calculate Matrix Factor (MF) by comparing peak area of post-extraction spiked blank plasma vs. neat solution.

-

Acceptance: IS-normalized MF should be

. -

LLE Recovery: Expect

for Celecoxib/OH-Cel;

Stability Testing

Perform the following stress tests:

-

Freeze-Thaw: 3 cycles at

to RT. -

Benchtop: 4 hours at RT (protect from light).

-

Autosampler: 24 hours at

. -

Long-term: 3 months at

.

Expert Troubleshooting & Tips

-

Issue: Low Recovery of Carboxy-Celecoxib.

-

Cause: The carboxylic acid group is ionized at neutral pH, making it water-soluble and poor at extracting into MTBE.

-

Fix: Ensure plasma is acidified (pH < 3) before adding MTBE. This suppresses ionization (

), increasing lipophilicity.

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols or metal ions.

-

Fix: Use "End-capped" columns. Ensure Ammonium Acetate is present in Mobile Phase A to mask silanols.

-

-

Issue: Carryover.

-

Fix: Celecoxib is sticky. Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Werner, U., et al. (2002). Determination of celecoxib in human plasma by high-performance liquid chromatography. Journal of Chromatography B. [Link]

-

Emami, J., et al. (2008). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. DARU Journal of Pharmaceutical Sciences. [Link]

-

Siu, S.S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma. Journal of Chromatography B. [Link]

-

Hu, M., et al. (2015).[7] Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns. Journal of Chromatography B. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. scispace.com [scispace.com]

- 4. agilent.com [agilent.com]

- 5. scispace.com [scispace.com]

- 6. scitechjournals.com [scitechjournals.com]

- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Quantification of Celecoxib in Human Plasma via LC-MS/MS using Deuterated Internal Standard (Celecoxib-d7)

[1]

Abstract

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Celecoxib in human plasma. Unlike structural analog methods, this protocol utilizes Celecoxib-d7 , a stable isotope-labeled internal standard (SIL-IS), to rigorously compensate for matrix effects and extraction variability. The method employs Negative Electrospray Ionization (ESI-) for enhanced selectivity of the sulfonamide moiety and Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) to ensure high recovery and sample cleanliness. The workflow is designed to meet US FDA Bioanalytical Method Validation (2018) criteria.

Introduction & Scientific Rationale

Clinical Context

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat osteoarthritis and rheumatoid arthritis. Accurate quantification in plasma is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1]

The Necessity of Deuterated Standards

In LC-MS/MS bioanalysis, matrix effects —the suppression or enhancement of ionization by co-eluting plasma components (e.g., phospholipids)—are a primary source of error.

-

Structural Analogs: Often elute at different retention times than the analyte, meaning they do not experience the same matrix effect at the exact moment of ionization.

-

Deuterated Standard (Celecoxib-d7): Co-elutes with Celecoxib and possesses nearly identical physicochemical properties.[2] Consequently, any ion suppression affecting Celecoxib affects the d7-IS equally. The ratio of Analyte/IS remains constant, ensuring accurate quantification even in "dirty" matrices.

Ionization Strategy

While Celecoxib can be analyzed in positive mode, Negative Mode (ESI-) is preferred for this protocol. The sulfonamide group (

Materials & Instrumentation

Reagents

-

Analyte: Celecoxib Reference Standard (>99.0% purity).

-

Internal Standard: Celecoxib-d7 (Isotopic purity >99.0%).[1]

-

Matrix: Drug-free Human Plasma (K2-EDTA).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water.

-

Additives: Ammonium Acetate (LC-MS grade), Formic Acid.

Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

-

Column: C18 Reverse Phase,

, -

Mass Spectrometer: Triple Quadrupole (QqQ) (e.g., SCIEX 6500+ or Thermo Altis).

Experimental Protocol

Stock & Working Solutions[4]

-

Stock Preparation: Dissolve Celecoxib and Celecoxib-d7 separately in Methanol to yield

stock solutions. Store at -

IS Working Solution: Dilute Celecoxib-d7 stock with 50:50 MeOH:Water to a fixed concentration (e.g.,

). -

Calibration Standards (CC): Prepare serial dilutions of Celecoxib in drug-free plasma ranging from

(LLOQ) to -

Quality Control (QC) Samples: Prepare Low (

), Mid (

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation for its superior ability to remove phospholipids, extending column life and reducing matrix effects.

Step-by-Step Workflow:

-

Aliquot: Transfer

of plasma sample (CC, QC, or Subject) into a 2.0 mL microcentrifuge tube. -

IS Addition: Add

of IS Working Solution (Celecoxib-d7). Vortex for 10 sec. -

Extraction: Add

of MTBE . -

Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

-

Phase Separation: Centrifuge at

for 10 minutes at -

Transfer: Carefully transfer

of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the aqueous pellet. -

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at

. -

Reconstitution: Reconstitute residue in

of Mobile Phase (75:25 MeOH:Buffer). Vortex 1 min. -

Injection: Transfer to autosampler vials. Inject

.[3]

LC-MS/MS Parameters

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|

| Column | C18 (

Table 2: Mass Spectrometry Parameters (ESI Negative Mode)

| Compound | Precursor Ion (

Note: The transition

Visualized Workflow & Logic

The following diagram illustrates the critical path from sample extraction to data generation, highlighting the self-validating role of the Internal Standard.

Figure 1: End-to-end bioanalytical workflow. The co-extraction and co-elution of Celecoxib-d7 ensure that any loss during LLE or suppression during MS is mathematically cancelled out.

Method Validation Criteria (FDA 2018)

To ensure Scientific Integrity , the method must be validated against the following criteria derived from the FDA Bioanalytical Method Validation Guidance (2018).

| Validation Parameter | Acceptance Criteria |

| Selectivity | No interfering peaks at retention times of Analyte or IS in blank plasma ( |

| Linearity | |

| Accuracy & Precision | Intra- and Inter-run CV% and Bias within |

| Matrix Effect | IS-normalized Matrix Factor (MF) should be consistent (CV |